molecular formula C15H15N3O3S B11122841 N-(2-ethyl-6-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

N-(2-ethyl-6-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B11122841
M. Wt: 317.4 g/mol
InChI Key: DGAYCLCNSBKOLK-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxadiazole ring, which is a heterocyclic aromatic compound containing nitrogen and oxygen atoms, and a sulfonamide group, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves the reaction of 2-ethyl-6-methylaniline with 2,1,3-benzoxadiazole-4-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzoxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the biological activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethyl-6-methylphenyl)-2-chloroacetamide: An aromatic amide with similar structural features but different functional groups.

    N-(2-ethyl-6-methylphenyl)-5-[(pyrrolidin-1-yl)methyl]-1,2-oxazole-3-carboxamide: Another compound with a similar aromatic ring but different substituents.

Uniqueness

N-(2-ethyl-6-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is unique due to its combination of a benzoxadiazole ring and a sulfonamide group, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H15N3O3S

Molecular Weight

317.4 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C15H15N3O3S/c1-3-11-7-4-6-10(2)14(11)18-22(19,20)13-9-5-8-12-15(13)17-21-16-12/h4-9,18H,3H2,1-2H3

InChI Key

DGAYCLCNSBKOLK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NS(=O)(=O)C2=CC=CC3=NON=C32)C

Origin of Product

United States

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